(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride
CAS No.: 1439905-47-1
Cat. No.: VC2873952
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1 g/mol
* For research use only. Not for human or veterinary use.
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride - 1439905-47-1](/images/structure/VC2873952.png)
Specification
CAS No. | 1439905-47-1 |
---|---|
Molecular Formula | C7H13Cl2N3 |
Molecular Weight | 210.1 g/mol |
IUPAC Name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3.2ClH/c8-4-7-5-2-1-3-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H |
Standard InChI Key | UDMOHPTUFHIQGA-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)NN=C2CN.Cl.Cl |
Canonical SMILES | C1CC2=C(C1)NN=C2CN.Cl.Cl |
Introduction
Chemical Identity and Structure
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride, also known as 1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine dihydrochloride, is identified by the CAS Registry Number 1439905-47-1. The compound consists of a tetrahydrocyclopenta[c]pyrazole core structure with an aminomethyl group at the 3-position, neutralized as a dihydrochloride salt . The parent compound without the hydrochloride salt is recorded in PubChem under CID 23005644 . This bicyclic heterocyclic system features a fused five-membered cyclopentane ring with a pyrazole heterocycle, creating a unique chemical scaffold with potential for diverse interactions.
Alternative Names and Identifiers
The compound is associated with several nomenclature variations and identifiers in chemical databases:
-
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine dihydrochloride
-
1-{1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-3-YL}METHANAMINE DIHYDROCHLORIDE
The parent compound without the salt form has been identified in chemical databases since 2014, with the most recent modifications to its database entry occurring on February 8, 2025 .
Physical and Chemical Properties
Structural Characteristics
The compound features a bicyclic ring system comprising a tetrahydrocyclopentane fused with a pyrazole ring. The primary amine functional group is attached via a methylene bridge to the 3-position of the pyrazole ring. In its dihydrochloride form, the basic nitrogen atoms are protonated, which significantly affects its solubility and other physicochemical properties compared to the free base form.
Structural Relationship with Similar Compounds
Comparison with Hydroxy Analog
The compound bears structural similarity to 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol, with the primary difference being the replacement of the hydroxyl group with an amine functionality. This hydroxyl analog has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. The substitution of the hydroxyl group with an amine functionality likely confers different hydrogen bonding capabilities and altered pharmacological properties.
Structure-Activity Relationships
The core tetrahydrocyclopenta[c]pyrazole scaffold appears in several biologically active compounds. Structural analogs with variations in the substituent at the 3-position exhibit different biological activities. For instance, the hydroxymethyl analog participates in hydrogen bonding interactions through its hydroxyl group, while the aminomethyl version in our target compound would likely engage in different interactions due to the basic and potentially protonated nitrogen .
Structural Feature | Potential Contribution to Activity | Possible Research Applications |
---|---|---|
Tetrahydrocyclopenta[c]pyrazole scaffold | Provides rigid framework for specific binding interactions | Drug development, enzyme inhibition studies |
Primary amine functionality | Hydrogen bond donor, site for chemical modifications | Chemical synthesis, bioconjugation |
Salt form (dihydrochloride) | Enhanced water solubility, stability | Formulation development, aqueous assays |
Synthetic Considerations
Functional Group Transformations
The interconversion between related analogs suggests possible synthetic relationships. For example, the hydroxymethyl analog could potentially be converted to the aminomethyl derivative through functional group transformation strategies such as:
-
Conversion of the hydroxyl group to a better leaving group
-
Nucleophilic substitution with an azide or protected amine
-
Subsequent deprotection or reduction steps to reveal the primary amine
-
Salt formation with hydrogen chloride to obtain the dihydrochloride form
Comparative Analysis in Research Context
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume